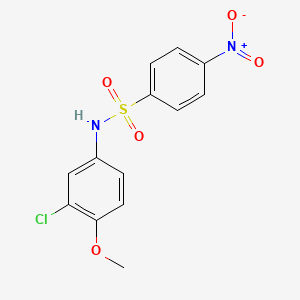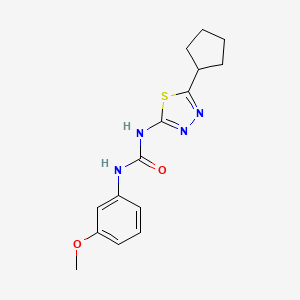
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of arylamide derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. In
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme COX-2, which is responsible for the production of pro-inflammatory prostaglandins. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide has been shown to possess potent anti-inflammatory and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins, as well as the growth and proliferation of various cancer cell lines. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide has been shown to possess analgesic properties, reducing pain in animal models of inflammation.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities for use in experiments. Additionally, it has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, there are also limitations to its use in lab experiments. It has relatively low solubility in water, which can limit its use in certain experimental setups. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide. One potential direction is to further elucidate its mechanism of action, particularly with regards to its anti-inflammatory and anticancer properties. Additionally, there is potential for the development of analogs of N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide with improved pharmacological properties, such as increased solubility and potency. Finally, there is potential for the development of novel therapeutic applications for N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide, such as in the treatment of other inflammatory diseases or in combination with other anticancer agents.
Synthesis Methods
The synthesis of N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide involves the reaction of 4-bromo-2-methylaniline with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then treated with acetic anhydride to obtain the final product. The yield of the synthesis process is typically around 50%.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. It has been shown to possess potent anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide has been shown to possess anticancer properties, inhibiting the growth and proliferation of various cancer cell lines.
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-10-8-12(16)4-7-14(10)18-15(19)9-11-2-5-13(17)6-3-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKMLTFSICPBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5763083.png)




![N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5763123.png)


![N'-[1-(3-nitrophenyl)ethylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B5763146.png)
![N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5763149.png)
![methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5763153.png)
![3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5763157.png)
amino]ethanol](/img/structure/B5763165.png)
